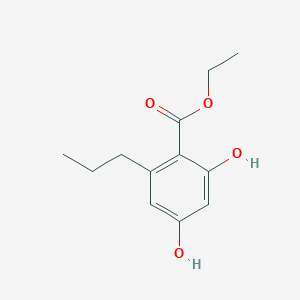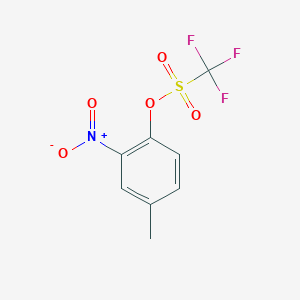
3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile
概要
説明
The compound “3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile” appears to contain a 2,4-difluorophenyl group, a hydroxy group, and a nitrile group. The presence of these functional groups could give the compound certain properties. For example, the difluorophenyl group could make the compound more lipophilic, potentially affecting its solubility and reactivity . The hydroxy group could make the compound capable of forming hydrogen bonds, which could also affect its reactivity and interactions with other molecules. The nitrile group could make the compound a potential precursor to other compounds through reactions such as hydrolysis or reduction .
Molecular Structure Analysis
The molecular structure of “3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile” would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluorophenyl, hydroxy, and nitrile groups would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis
The compound “3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile” could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitrile group could be hydrolyzed to form a carboxylic acid, or it could be reduced to form an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile” would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the difluorophenyl group could affect the compound’s lipophilicity and solubility .科学的研究の応用
Organometallic Chemistry and Synthesis
Research conducted by Marzi, Gorecka, and Schlosser (2004) demonstrated the application of 2,4-difluorophenol, a related compound, in the realm of organometallic chemistry. They successfully converted difluorophenols and trifluorophenols into a variety of new hydroxybenzoic acids using organometallic intermediates. This study underscores the potential of 3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile in diversity-oriented synthesis and functionalization of fluorinated aromatic compounds (Marzi, Gorecka, & Schlosser, 2004).
Organic Light-Emitting Devices
Li, Wu, Jiao, Liu, Wang, and Hou (2012) synthesized and characterized novel 2,4-difluorophenyl-functionalized arylamines for use in organic light-emitting devices (OLEDs). Their findings highlight the potential of such compounds, including 3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile, in enhancing the efficiency and luminance of OLEDs, thanks to the introduction of electron-withdrawing fluorinated substituents (Li, Wu, Jiao, Liu, Wang, & Hou, 2012).
Fluorescence Probes for Reactive Oxygen Species
Setsukinai, Urano, Kakinuma, Majima, and Nagano (2003) designed and synthesized novel fluorescence probes to detect reactive oxygen species (ROS). These probes, closely related to 3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile, selectively and sensitively detected highly reactive oxygen species, demonstrating the compound's potential in biological and chemical applications for detecting and studying ROS (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Spectroscopic and Diffractometric Studies
Vogt, Williams, Johnson, and Copley (2013) conducted a spectroscopic and diffractometric study of polymorphic forms of a closely related compound, showcasing the significance of such compounds in the field of crystallography and solid-state characterization. This research underlines the utility of 3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile in the analysis of pharmaceutical compounds (Vogt, Williams, Johnson, & Copley, 2013).
Antifungal Applications
Zou, Yu, Li, Zhao, Li, Wu, Huang, Chai, Hu, and Wu (2014) synthesized a series of 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates, analogs of fluconazole, and evaluated their antifungal activities. This study suggests the potential of 3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile derivatives in developing new antifungal agents (Zou, Yu, Li, Zhao, Li, Wu, Huang, Chai, Hu, & Wu, 2014).
作用機序
Target of Action
It is structurally similar to voriconazole (vn), a well-known antifungal drug . VN acts on fungal metabolism and fungal cell membranes , suggesting that 3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile might have similar targets.
Mode of Action
VN inhibits the fungal cytochrome P450 enzyme, which is involved in the synthesis of ergosterol, a critical component of fungal cell membranes .
Biochemical Pathways
VN inhibits the ergosterol biosynthesis pathway, leading to a disruption in fungal cell membrane integrity and function .
Result of Action
Based on its structural similarity to vn, it can be hypothesized that it may lead to a disruption in fungal cell membrane integrity and function, resulting in the inhibition of fungal growth .
Safety and Hazards
将来の方向性
The future directions for research on “3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile” could include further studies on its synthesis, reactivity, and potential applications. For example, the compound could be investigated as a potential precursor to other compounds, or its properties could be studied in more detail .
特性
IUPAC Name |
3-(2,4-difluorophenyl)-2-hydroxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c10-7-2-1-6(9(11)4-7)3-8(13)5-12/h1-2,4,8,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGLYCWZIDBUHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1430581.png)
![2-Ethyl-2-[(4-nitrophenyl)methyl]propanedioic acid](/img/structure/B1430583.png)

amino]thiophene-2-carboxylic acid](/img/structure/B1430587.png)
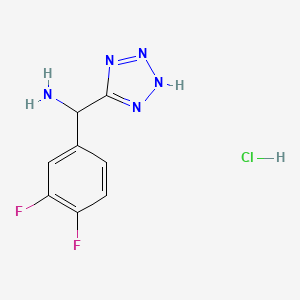
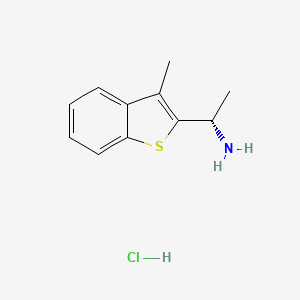

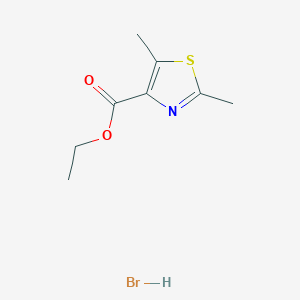
![3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride](/img/structure/B1430597.png)
